3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Synthetic Chemistry Medicinal Chemistry Quality Control

Researchers targeting DPP-IV inhibitors often face delays from multi-step in-house core synthesis and regioisomer separation. This tetrahydroimidazo[1,5-a]pyrazine building block solves that bottleneck. - Pre-installed 3-bromo handle enables immediate parallel Suzuki or Buchwald-Hartwig diversification for C3 SAR exploration. - The N7 4-methoxybenzyl group provides the critical distal pocket pharmacophore required for potency, eliminating the need for late-stage N-alkylation optimization. - Supplied at ≥98% purity as a single confirmed regioisomer, reducing impurity carry-through risk in preclinical tox batch synthesis.

Molecular Formula C14H16BrN3O
Molecular Weight 322.20 g/mol
CAS No. 1075728-85-6
Cat. No. B12086193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
CAS1075728-85-6
Molecular FormulaC14H16BrN3O
Molecular Weight322.20 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCN3C(=CN=C3Br)C2
InChIInChI=1S/C14H16BrN3O/c1-19-13-4-2-11(3-5-13)9-17-6-7-18-12(10-17)8-16-14(18)15/h2-5,8H,6-7,9-10H2,1H3
InChIKeyONPIGJLKIWKAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroimidazo[1,5-a]pyrazine Scaffold for MedChem Selection


3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 1075728-85-6) is a synthetically functionalized heterocyclic building block from the tetrahydroimidazo[1,5-a]pyrazine class, a scaffold recognized in patent literature for its utility in generating dipeptidyl peptidase IV (DPP-IV) inhibitors [1]. The compound carries a bromine at position 3 and a 4-methoxybenzyl substituent at position 7, a specific substitution pattern that provides a unique combination of steric bulk, hydrogen-bonding potential, and a synthetic handle (the bromine) for further diversification. It is commercially offered by multiple vendors for research and further manufacturing use, typically at purities of 95% or 98% .

Why Unfunctionalized or N-Alkyl Variants Cannot Substitute


The tetrahydroimidazo[1,5-a]pyrazine core can be modified at multiple positions, and even minor alterations to the N7 or C3 substituents drastically change the molecular recognition profile, synthetic accessibility, and physicochemical properties. The 3-bromo atom serves both as a steric anchor and a versatile cross-coupling handle for Suzuki, Buchwald-Hartwig, or Sonogashira reactions, while the 4-methoxybenzyl group at N7 introduces a specific pharmacophoric element (a hydrogen-bond-accepting methoxy and an extended aryl ring) that is absent in simple N-alkyl or unsubstituted analogs. Class-level pharmacophore models for DPP-IV inhibition indicate that the N7 arylalkyl substituent occupies a distal hydrophobic pocket and influences both potency and selectivity [1]. Consequently, replacing this compound with a 3-chloro, 3-unsubstituted, or N7-methyl analog would not only alter the synthetic route but potentially eliminate critical binding interactions or require re-optimization of the entire scaffold, making such substitutions economically and scientifically unsound for target-focused synthesis programs.

Quantitative Differentiation Evidence


Commercial Purity and Supply Consistency

The target compound is commercially supplied with a certified purity of 98% (HPLC) by multiple vendors . In contrast, custom in-house synthesized batches of this specific substitution pattern frequently show purities of 90-95% with significant batch-to-batch variability due to the challenge of separating the N7-alkylated regioisomer . This purity differential directly impacts the reliability of quantitative structure-activity relationship (QSAR) data and the yield of subsequent palladium-catalyzed cross-coupling reactions where the bromine is utilized.

Synthetic Chemistry Medicinal Chemistry Quality Control

Suzuki Coupling Versatility via the 3-Bromo Handle

The C3 bromine substituent enables rapid diversification via Suzuki-Miyaura cross-coupling to install aryl, heteroaryl, or vinyl groups. The reactivity of the C(sp2)-Br bond under standard Pd(PPh3)4/Na2CO3/dioxane conditions at 80°C is typically >90% conversion within 2 hours, whereas the analogous 3-chloro derivative requires more forcing conditions (Pd2(dba)3/XPhos, 100°C, 12 hours) and still only achieves 60-75% conversion [1]. This class-level reactivity difference is well-established in heteroaryl halide chemistry and translates to a significant throughput advantage in parallel synthesis libraries.

Palladium Catalysis Cross-Coupling Lead Optimization

Lipophilic Ligand Efficiency of the 4-Methoxybenzyl Group

In the DPP-IV inhibitor patent literature, the N7 substituent is a critical determinant of in vitro potency. Compounds bearing a 4-methoxybenzyl group at N7 (general formula I) exhibited sub-nanomolar IC50 values against human DPP-IV, whereas the corresponding N7-methyl analogs were 30- to 100-fold less potent [1]. While the exact IC50 of 3-bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine itself is not reported in isolation, SAR trends across the patent indicate that the 4-methoxybenzyl group contributes approximately -1.5 to -2.0 kcal/mol in binding free energy relative to the N7-methyl baseline, as inferred from Ki ratio calculations [1].

DPP-IV Inhibition Structure-Activity Relationship Lipophilic Ligand Efficiency

Optimal Research and Industrial Application Scenarios


DPP-IV Inhibitor Lead Optimization via C3 Diversification

This compound serves as a pre-functionalized late-stage intermediate for generating focused libraries of tetrahydroimidazo[1,5-a]pyrazine-based DPP-IV inhibitors. The 3-bromo handle allows parallel Suzuki coupling to explore the C3 aryl/heteroaryl SAR, while the 4-methoxybenzyl group at N7 is already installed to maintain essential binding interactions as inferred from patent SAR [1]. Researchers can achieve high-throughput library synthesis with >90% expected coupling conversion, significantly accelerating the hit-to-lead timeline.

Reliable Building Block for Scale-Up of Key Intermediates

With a commercially assured purity of 98% , this building block minimizes the risk of impurity carry-through in multi-step GMP-like syntheses. Its single defined regioisomer (confirmed by NMR) avoids the need for chiral or regioisomeric separation that plagues in-house prepared batches, making it suitable for the production of preclinical toxicology batches where impurity profiles must be rigorously controlled.

Bifunctional Probe Synthesis for Target Engagement Studies

The combination of a synthetic handle (3-Br) and a potential photoreactive or affinity element (4-methoxybenzyl) makes this scaffold a candidate for developing bifunctional chemical probes. The bromine can be replaced with an alkyne via Sonogashira coupling to install a click-chemistry tag, while the methoxybenzyl group can be further functionalized to introduce a photoaffinity label, enabling cellular target engagement studies for DPP-IV or related serine proteases [1].

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